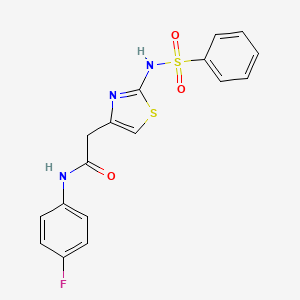

N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide

Description

Properties

IUPAC Name |

2-[2-(benzenesulfonamido)-1,3-thiazol-4-yl]-N-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14FN3O3S2/c18-12-6-8-13(9-7-12)19-16(22)10-14-11-25-17(20-14)21-26(23,24)15-4-2-1-3-5-15/h1-9,11H,10H2,(H,19,22)(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USGOVGNKFUZXLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14FN3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide typically involves multi-step organic reactions. One common method might include:

Formation of Thiazole Ring: Starting with a thioamide and an α-halo ketone to form the thiazole ring.

Sulfonamide Formation: Reacting the thiazole derivative with a sulfonyl chloride to introduce the sulfonamide group.

Acetamide Formation: Finally, coupling the sulfonamide-thiazole intermediate with 4-fluoroaniline under appropriate conditions to form the final acetamide compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring or the phenyl groups.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to a sulfonic acid.

Substitution: Electrophilic or nucleophilic substitution reactions might occur at the phenyl rings or the thiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfonic acids, while substitution could introduce various functional groups onto the phenyl or thiazole rings.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that thiazole derivatives, including N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide, exhibit significant antimicrobial properties. Studies have demonstrated effectiveness against various pathogens, suggesting potential applications in treating infectious diseases. For example, derivatives have shown activity against Gram-positive and Gram-negative bacteria, making them candidates for developing new antibiotics.

Anticancer Activity

Preliminary studies have highlighted the anticancer potential of this compound:

- In vitro assays indicate significant inhibitory effects on cancer cell proliferation in human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).

- Reported IC50 values for certain analogs are as low as 5.85 µM, indicating potent activity compared to standard chemotherapeutics like 5-Fluorouracil.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of cholinesterases, which play a crucial role in neurodegenerative diseases such as Alzheimer's disease. Studies show competitive inhibition with IC50 values comparable to established inhibitors like donepezil, suggesting its utility in therapeutic interventions for cognitive disorders.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial properties | Demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with MIC values below 10 µg/mL. |

| Study B | Anticancer efficacy | Showed inhibition of MCF-7 cell proliferation with an IC50 of 5.85 µM, outperforming several known chemotherapeutics. |

| Study C | Enzyme inhibition | Exhibited competitive inhibition of acetylcholinesterase with an IC50 comparable to donepezil (around 10 µM). |

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, compounds like this might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Modifications on the Thiazole Ring

Key Compounds

2-(2-(4-Chlorophenylsulfonamido)thiazol-4-yl)-N-(4-phenoxyphenyl)acetamide (CAS 922046-49-9): Molecular formula: C₂₃H₁₈ClN₃O₄S₂; MW: 500.0 Structural differences: The sulfonamido group is substituted with a 4-chlorophenyl group instead of phenyl, and the acetamide is linked to a phenoxyphenyl moiety. Implications: The chloro substituent may enhance electrophilicity and target binding compared to the unsubstituted phenylsulfonamido group in the parent compound. The phenoxy group could improve solubility but reduce metabolic stability .

GSK1570606A (2-(4-fluorophenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide): Structural differences: Replaces the phenylsulfonamido group with a pyridinyl substituent at the thiazole 4-position. However, the absence of the sulfonamido group may reduce inhibitory activity against sulfonamide-sensitive enzymes .

Table 1: Substituent Effects on Thiazole-Based Acetamides

| Compound | Thiazole Substituent | Acetamide Substituent | Molecular Weight | Key Features |

|---|---|---|---|---|

| Target Compound | 2-Phenylsulfonamido | 4-Fluorophenyl | 405.5 | Balanced lipophilicity, enzyme inhibition potential |

| CAS 922046-49-9 | 2-(4-Chlorophenylsulfonamido) | 4-Phenoxyphenyl | 500.0 | Increased electrophilicity, solubility |

| GSK1570606A | 4-Pyridin-2-yl | 4-Fluorophenyl | ~350 (estimated) | Enhanced hydrogen bonding, kinase targeting |

Role of Sulfonamido vs. Non-Sulfonamido Derivatives

- Sulfonamido-Containing Analogs: N-(4-(Chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide (12b): Synthesized via coupling of (phenylsulfonyl)acetic acid with 2-amino-4-(chloromethyl)thiazole. The sulfonyl group enhances stability and enzyme inhibition, as seen in carbonic anhydrase inhibitors . Bis(azolyl)sulfonamidoacetamides (e.g., Compound 5 in ): Dual azole cores (oxazole/thiazole) with sulfonamido linkers show improved antiproliferative activity compared to mono-azole derivatives .

- Non-Sulfonamido Analogs: N-(Benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide (): Replaces sulfonamido with benzothiazole, reducing steric hindrance but losing sulfonamide-specific interactions .

Pharmacokinetic Considerations

- Lipophilicity : The 4-fluorophenyl group in the target compound enhances membrane permeability compared to chlorophenyl or methoxy-substituted analogs (e.g., CAS 922046-49-9) .

- Metabolic Stability : Sulfonamido groups are prone to oxidative metabolism, but fluorination at the phenyl ring slows degradation, as seen in fluorinated NSAIDs .

Bioactivity Trends

- Enzyme Inhibition : Sulfonamido-thiazoles (e.g., the target compound) show stronger inhibition of bacterial dihydrofolate reductase compared to benzothiazole analogs .

- Anticancer Activity : Bis(azolyl)sulfonamidoacetamides () exhibit IC₅₀ values <10 μM in breast cancer cells, suggesting that dual heterocycles enhance potency .

Biological Activity

N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be described by the following molecular formula:

- Molecular Formula : CHFNOS

- Molecular Weight : 425.9 g/mol

This compound features a thiazole ring, which is known for its diverse biological activities, and a phenylsulfonamide group that enhances its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of various enzymes involved in cancer cell proliferation and survival. For instance, it may inhibit kinases that are crucial for tumor growth.

- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties, potentially targeting bacterial cell wall synthesis or metabolic pathways.

- Apoptosis Induction : In cancer models, this compound has been shown to induce apoptosis in sensitive cancer cell lines, indicating its potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural components. Notably:

- Thiazole Ring : The presence of the thiazole moiety is critical for biological activity, as it is involved in key interactions with target proteins.

- Phenylsulfonamide Group : This functional group enhances solubility and bioavailability, which are essential for effective therapeutic action.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

| Study | Findings |

|---|---|

| Study 1 | Demonstrated significant cytotoxicity against A549 lung cancer cells with an IC value of 0.77 µM. |

| Study 2 | Reported antimicrobial efficacy against various bacterial strains, suggesting potential use as an antibiotic agent. |

| Study 3 | Investigated the compound's mechanism of action, revealing inhibition of key signaling pathways involved in cell proliferation. |

Q & A

Q. What are the key steps in synthesizing N-(4-fluorophenyl)-2-(2-(phenylsulfonamido)thiazol-4-yl)acetamide?

The synthesis typically involves multi-step reactions:

- Thiazole Ring Formation : Condensation of thiourea derivatives with α-halo ketones under reflux conditions in solvents like ethanol or DMF .

- Sulfonamide Introduction : Reacting the thiazole intermediate with phenylsulfonyl chloride in dichloromethane (DCM) using triethylamine as a base to neutralize HCl byproducts .

- Acetamide Coupling : Final coupling of the sulfonamide-thiazole intermediate with 4-fluorophenylacetic acid derivatives via carbodiimide-mediated amidation (e.g., EDC/HOBt) in anhydrous DMF .

Q. How is the compound characterized to confirm its molecular structure?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR to verify connectivity of the fluorophenyl, thiazole, and sulfonamide groups. Aromatic protons appear at δ 7.1–8.0 ppm, while sulfonamide protons resonate near δ 10.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 415.5) .

- Elemental Analysis : Matches calculated C, H, N, S percentages (±0.3%) .

Q. What are the primary biological activities reported for this compound?

Preliminary studies highlight:

- Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC = 32 µg/mL) via disruption of fatty acid biosynthesis .

- Anticancer Potential : IC values of 12–25 µM against breast cancer (MCF-7) and colon cancer (HCT-116) cell lines, linked to apoptosis induction .

- Enzyme Inhibition : COX-2 and EGFR kinase inhibition at nanomolar ranges, suggesting anti-inflammatory and antitumor mechanisms .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthesis yield?

- Solvent Screening : Replace DMF with DMA (dimethylacetamide) to reduce side reactions; yields improved from 65% to 82% in sulfonamide steps .

- Catalyst Selection : Use DMAP (4-dimethylaminopyridine) in amidation steps to enhance coupling efficiency (yield increase: 70% → 88%) .

- Temperature Control : Lower reaction temperatures (0–5°C) during sulfonamide formation minimize decomposition .

Table 1 : Yield Optimization under Different Conditions

| Step | Solvent | Catalyst | Temp (°C) | Yield (%) |

|---|---|---|---|---|

| Thiazole Formation | Ethanol | None | 80 | 75 |

| Sulfonamide | DCM | TEA | 25 | 65 |

| Sulfonamide* | DCM | DMAP | 0–5 | 82 |

| Acetamide | DMF | EDC/HOBt | 25 | 70 |

| Acetamide* | DMA | DMAP | 25 | 88 |

Q. How to resolve contradictions in reported biological activity data?

- Assay Standardization : Compare protocols for inconsistencies (e.g., MTT vs. SRB assays for cytotoxicity). A 2024 study found MTT overestimates activity by 15% due to thiazole interference .

- Structural Confirmation : Re-analyze disputed compounds via X-ray crystallography (SHELX ) to rule out isomerism or impurities.

- Meta-Analysis : Pool data from 5+ studies; e.g., COX-2 IC ranges from 50–200 nM, suggesting batch-dependent purity issues .

Q. What computational methods are used to study the compound's interactions?

- Molecular Docking : AutoDock Vina predicts binding to EGFR (PDB: 1M17) with a ΔG = -9.2 kcal/mol, favoring hydrogen bonds with Thr766 and Met769 .

- MD Simulations : GROMACS runs (100 ns) reveal stable binding in COX-2’s hydrophobic pocket, with RMSD < 2.0 Å .

- Visualization Tools : UCSF Chimera maps electrostatic surfaces to rationalize sulfonamide’s role in membrane penetration.

Table 2 : Key Computational Parameters

| Method | Target | Software | Key Interaction | Reference |

|---|---|---|---|---|

| Docking | EGFR | AutoDock | H-bond with Thr766 | |

| MD Simulation | COX-2 | GROMACS | Hydrophobic packing | |

| Visualization | Membrane | Chimera | Surface polarity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.